molecular formula C12H18N2 B13608072 5-Methyl-2-(piperidin-4-ylmethyl)pyridine CAS No. 811812-66-5

5-Methyl-2-(piperidin-4-ylmethyl)pyridine

Cat. No.: B13608072
CAS No.: 811812-66-5
M. Wt: 190.28 g/mol
InChI Key: LIHGVXGKBREZMV-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Chemical Sciences

The pyridine and piperidine rings are among the most important heterocyclic fragments in the design and discovery of biologically active compounds and functional materials. nih.govresearchgate.net Their widespread presence in approved pharmaceuticals and natural products underscores their privileged status in medicinal chemistry. researchgate.netnih.govnih.gov

Both pyridine and piperidine scaffolds are ubiquitous in nature, forming the core of numerous alkaloids and vitamins. nih.govlifechemicals.comwikipedia.org Pyridine-based natural products include essential compounds like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), which are vital for various biological processes. lifechemicals.comresearchgate.net The piperidine motif is found in a vast array of natural alkaloids, such as piperine, which is responsible for the pungency of black pepper, and the potent neurotoxin coniine from poison hemlock. wikipedia.orgencyclopedia.pub

The prevalence of these rings extends to a multitude of synthetic pharmaceuticals across diverse therapeutic areas. rsc.org Analysis of FDA-approved drugs reveals that pyridine and piperidine are two of the most common nitrogen-containing heterocycles. nih.govlifechemicals.comresearchgate.net Their derivatives have demonstrated a wide pharmacological spectrum, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties. researchgate.netresearchgate.netijnrd.org

Table 1: Examples of Bioactive Molecules Containing Pyridine or Piperidine Scaffolds

Compound Name Scaffold Biological Significance
Nicotine Pyridine Alkaloid found in the tobacco plant
Isoniazid Pyridine Antituberculosis drug researchgate.net
Donepezil Piperidine Used in the treatment of Alzheimer's disease nih.govijnrd.org
Piperine Piperidine Alkaloid from black pepper with various biological properties researchgate.netencyclopedia.pub
Amlodipine Pyridine Calcium channel blocker used to treat hypertension nih.gov

This table is for illustrative purposes and is not exhaustive.

The utility of pyridine and piperidine in molecular design stems from their distinct chemical properties. The pyridine ring, an aromatic heterocycle, is electron-deficient and can participate in hydrogen bonding through its nitrogen atom, influencing the pharmacokinetic properties of a drug. nih.govresearchgate.net Its flat structure allows for π-stacking interactions with biological targets. nih.gov The ease of functionalization at various positions on the pyridine ring provides a versatile template for creating libraries of compounds for biological screening. nih.govnih.gov

In contrast, the piperidine ring is a saturated, non-aromatic heterocycle with a flexible, chair-like conformation. ijnrd.org The nitrogen atom in the piperidine ring is typically basic and can be protonated at physiological pH, which can enhance water solubility and facilitate interactions with biological receptors. researchgate.net This structural unit is crucial in many pharmaceuticals for orienting substituents in three-dimensional space to achieve optimal binding with target proteins. nih.govencyclopedia.pub The combination of these two scaffolds, as seen in 5-Methyl-2-(piperidin-4-ylmethyl)pyridine, offers a compelling platform for designing molecules with finely tuned physicochemical and biological properties.

Rationale for the Academic Investigation of this compound

Despite the widespread importance of its constituent parts, this compound itself remains a largely uncharacterized molecule in the scientific literature. This presents a clear opportunity for fundamental research to elucidate its properties and potential applications.

The structure of this compound is a deliberate amalgamation of key pharmacophoric features.

Table 2: Structural and Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₈N₂ Calculated
Molecular Weight 190.28 g/mol Calculated
XlogP (predicted) 2.2 Inferred from similar structures
Hydrogen Bond Donors 1 (Piperidine N-H) Structural Analysis

Predicted values are based on computational models and require experimental verification.

The key structural features include:

A Substituted Pyridine Ring: The 5-methyl group provides a lipophilic character and can influence metabolic stability and binding interactions.

A Saturated Piperidine Ring: The secondary amine in the piperidine ring is a basic center and a hydrogen bond donor, which is critical for solubility and receptor binding.

A Methylene (B1212753) Linker: The -CH₂- group connecting the two rings provides conformational flexibility, allowing the pyridine and piperidine moieties to adopt various spatial orientations.

This combination of an aromatic system, a flexible saturated ring, a basic center, and hydrogen bonding capabilities suggests that the molecule could engage in a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, and potentially π-cation or π-stacking interactions.

A comprehensive search of the scientific literature reveals a significant lack of published data specifically for this compound. While numerous studies focus on related analogues, this particular molecule has not been the subject of detailed investigation. Key research gaps include:

Verified Synthetic Routes: Although synthesis can be postulated based on known chemical reactions, optimized and characterized synthetic procedures are not readily available in academic journals.

Spectroscopic and Structural Characterization: There is no public repository of detailed NMR, IR, Mass Spectrometry, or single-crystal X-ray diffraction data to definitively confirm its structure and conformation.

Physicochemical Properties: Experimental data on properties such as pKa, solubility, and lipophilicity are absent.

Biological Activity: No systematic screening of its biological or pharmacological activity has been reported.

Research Objectives and Scope for Understanding this compound

Given the promising structural features and the existing knowledge gap, a dedicated research program is warranted. The primary objective would be to perform a fundamental characterization of this compound. The scope of this investigation should encompass the following key areas:

Synthesis and Purification:

To develop and optimize a reliable, high-yield synthetic route to the target compound.

To establish a robust purification protocol to obtain the compound in high purity for subsequent analysis.

Structural and Physicochemical Characterization:

To unambiguously confirm the chemical structure using a suite of spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR, and HRMS).

To determine its three-dimensional structure and conformational preferences through single-crystal X-ray crystallography, if suitable crystals can be obtained.

To experimentally measure key physicochemical parameters, including pKa, aqueous solubility, and the partition coefficient (LogP).

Exploratory Reactivity and Coordination Chemistry:

To investigate the reactivity of the piperidine nitrogen in reactions such as N-alkylation or N-acylation to generate a library of derivatives.

To explore its potential as a ligand in coordination chemistry by reacting it with various transition metals.

Preliminary Biological Screening:

To conduct initial in vitro screening assays to probe for potential biological activities, guided by the known pharmacology of related pyridine-piperidine compounds (e.g., CNS receptor binding, enzyme inhibition).

Fulfilling these objectives will close the current knowledge gap and establish a solid foundation for any future exploration of this compound in medicinal chemistry or materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

811812-66-5

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

5-methyl-2-(piperidin-4-ylmethyl)pyridine

InChI

InChI=1S/C12H18N2/c1-10-2-3-12(14-9-10)8-11-4-6-13-7-5-11/h2-3,9,11,13H,4-8H2,1H3

InChI Key

LIHGVXGKBREZMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)CC2CCNCC2

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 2 Piperidin 4 Ylmethyl Pyridine and Its Derivatives

Retrosynthetic Analysis of the 5-Methyl-2-(piperidin-4-ylmethyl)pyridine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. lakotalakes.comadvancechemjournal.com This approach for the this compound scaffold primarily focuses on the disconnection of the bond linking the two heterocyclic rings and the dissection of the rings themselves.

The most logical retrosynthetic disconnection for this compound is at the C-C bond of the methylene (B1212753) bridge connecting the pyridine (B92270) and piperidine (B6355638) rings. This leads to two primary sets of synthons and their corresponding synthetic equivalents (reagents).

Disconnection A (C-C Bond): This strategy breaks the bond between the pyridine C2 position and the exocyclic methylene group. This suggests a coupling reaction between a 5-methylpyridine synthon and a 4-(methyl)piperidine synthon.

Disconnection B (Pyridine Ring): For more fundamental syntheses, the pyridine ring itself can be disconnected. Hantzsch pyridine synthesis, for instance, builds the pyridine ring from an α,β-unsaturated compound, an active methylene compound, and a nitrogen source. lakotalakes.com

Disconnection C (Piperidine Ring): The piperidine ring can be retrosynthetically derived from its corresponding pyridine precursor through dearomatization, typically via catalytic hydrogenation. nih.govwhiterose.ac.uk

Based on the disconnection strategies, several key intermediates can be identified. The choice of intermediates dictates the specific synthetic route to be employed.

Disconnection StrategyPyridine IntermediatePiperidine Intermediate
Strategy 1: Nucleophilic Substitution 2-(Halomethyl)-5-methylpyridine (electrophile)Piperidine-4-yl-methanide equivalent (nucleophile)
Strategy 2: Nucleophilic Substitution 2-Halo-5-methylpyridine (electrophile)4-(Methyl)piperidine derivative with a nucleophilic carbon
Strategy 3: Reductive Amination 5-Methylpyridine-2-carbaldehyde4-Aminopiperidine (B84694) or related derivative
Strategy 4: Grignard/Organolithium Reaction 5-Methylpyridine-2-carbaldehyde or 2-cyano-5-methylpyridine4-(Halomethyl)piperidine Grignard/organolithium reagent
Strategy 5: Building the Piperidine Ring 5-Methyl-2-(pyridin-4-ylmethyl)pyridineNot applicable (piperidine formed from pyridine precursor)

Established Synthetic Routes to this compound

The forward synthesis of this compound relies on the preparation of the key heterocyclic precursors followed by a suitable coupling strategy.

The synthesis of functionalized 5-methylpyridines is a well-established area. Common precursors include halogenated pyridines or those with a reactive methyl group at the 2-position.

2-Halo-5-methylpyridines: These are important starting materials for cross-coupling reactions. An efficient method involves the condensation of propionaldehyde (B47417) and an acrylic compound to form a 2-formylpentanoic compound, which is then cyclized to a dihydropyridone. google.com This intermediate can be oxidized to the 2-hydroxypyridine, which is subsequently halogenated to yield the 2-halopyridine. google.com Another route describes obtaining 2-chloro-5-methylpyridine (B98176) from 5-methyl-3,4-dihydro-2(1H)-pyridone, which is halogenated and then dehydrohalogenated. epo.org

2-Hydroxy-5-methylpyridine: This precursor can be synthesized from 2-amino-5-methylpyridine (B29535) via a diazotization reaction, followed by hydrolysis. orgsyn.org The starting 2-amino-5-methylpyridine can be prepared by reacting 3-methyl-pyridine 1-oxide with a trialkylamine and an electrophilic compound to form an ammonium (B1175870) salt, which is then reacted with hydrogen bromide. google.com

Functionalization of 5-Methyl-2-picoline: 5-Methyl-2-picoline (2,5-dimethylpyridine) is another crucial starting material. The methyl group at the 2-position is more acidic and can be selectively deprotonated with a strong base like butyllithium (B86547) to form a nucleophile, which can then react with various electrophiles. wikipedia.org Alternatively, the methyl group can be halogenated to provide an electrophilic center for subsequent coupling reactions.

Pyridine PrecursorStarting Material(s)Key Reaction Type(s)Reference(s)
2-Chloro-5-methylpyridinePropionaldehyde, Acrylic esterCondensation, Cyclization, Halogenation google.com
2-Chloro-5-methylpyridine5-Methyl-3,4-dihydro-2(1H)-pyridoneHalogenation, Dehydrohalogenation epo.org
2-Hydroxy-5-methylpyridine2-Amino-5-methylpyridineDiazotization, Hydrolysis orgsyn.org
2-(Lithio-methyl)-5-methylpyridine2,5-DimethylpyridineDeprotonation with BuLi wikipedia.org

The piperidine fragment is typically constructed by reducing a substituted pyridine or functionalizing a pre-existing piperidine ring.

Formation of the Piperidine Ring: The catalytic hydrogenation of the pyridine ring is a common and effective method for synthesizing the piperidine scaffold. nih.gov Various catalysts, including platinum oxide (PtO₂), palladium on carbon (Pd/C), and Raney Nickel, are used for this transformation. nih.govnih.gov For instance, substituted pyridines can be reduced to their corresponding cis-piperidines through hydrogenation. nih.govwhiterose.ac.uk The stereoselectivity of the reduction can sometimes be influenced by the catalyst and substituents present on the pyridine ring. nih.gov

Alkylation of the Piperidine Nitrogen: If the synthesis requires a specific N-substituent on the piperidine ring, N-alkylation is a standard procedure. This can be achieved by reacting the secondary amine of the piperidine with an alkyl halide, often in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (B128534) to neutralize the acid formed. researchgate.netchemicalforums.com Another powerful method is reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. sciencemadness.org

The final and crucial step is the covalent linkage of the prepared pyridine and piperidine fragments.

Nucleophilic Substitution: A common approach involves the reaction of an electrophilic pyridine precursor with a nucleophilic piperidine. For example, 2-(chloromethyl)-5-methylpyridine (B1297004) can be reacted with a piperidine derivative where the nitrogen acts as the nucleophile. If a C-C bond formation is desired, a pre-formed piperidine fragment with a nucleophilic carbon at the 4-position (e.g., an organometallic reagent) can be reacted with an electrophilic pyridine such as 2-chloro-5-methylpyridine.

Reductive Amination: This strategy involves coupling a pyridine aldehyde with a piperidine amine. Specifically, 5-methylpyridine-2-carbaldehyde could be reacted with 4-aminopiperidine or a derivative under reductive conditions to form the C-N bond of the methylene bridge, followed by further steps to achieve the target C-C linkage, or more directly, coupling 5-methylpicolinaldehyde (B1311846) with a suitable piperidine-based phosphorane (Wittig reaction) or phosphonate (B1237965) (Horner-Wadsworth-Emmons reaction) followed by reduction.

Cross-Coupling Reactions: Modern cross-coupling reactions offer efficient ways to form C-C bonds. A Negishi cross-coupling, for example, could be envisioned between an organozinc reagent derived from a 4-(halomethyl)piperidine and 2-halo-5-methylpyridine, catalyzed by a palladium or nickel complex. orgsyn.org While direct examples for the target molecule are not prevalent, the principles are widely applied in heterocyclic chemistry.

A plausible synthetic route involves the reaction of 2-methyl-5-(piperidin-4-yl)pyrimidine, a structurally related compound, which is synthesized from 2-methylpyrimidine (B1581581) through bromination, coupling with N-benzyl piperidone, elimination, and finally catalytic hydrogenation to remove the benzyl (B1604629) group. google.com A similar strategy could be adapted for the pyridine analogue.

Optimization of Reaction Conditions and Yields

The choice of catalyst is another pivotal factor. Studies on the synthesis of 2,3,5-trimethylpyridine (B1346980) have shown that a combination of acetic acid and p-toluenesulfonic acid (CH3COOH/pTsOH) as the catalyst at 150°C for 24 hours provides optimal results. researchgate.net Similarly, in the synthesis of other pyridine derivatives, various catalysts have been explored, with their effectiveness being highly dependent on the specific reaction. For example, in the production of methylpyridines, a catalyst composed of CdO and Cr2O3 on a kaolin (B608303) support (CChK-13) demonstrated higher efficacy compared to a monocomponent catalyst. semanticscholar.org

The selection of an appropriate solvent is also crucial for maximizing reaction yields. In a multi-component reaction for the synthesis of N-amino pyridine-2,6-dione derivatives, various solvents were tested, including ethanol, methanol, acetonitrile, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). researchgate.net The reaction carried out in DMF at reflux conditions provided the highest yield of 80%. researchgate.net

The following table summarizes the optimization of various reaction parameters from different studies on the synthesis of substituted pyridines.

ParameterVariationOptimal ConditionYield (%)Reference
Temperature 340-440°C420°C70.2 semanticscholar.org
Catalyst Various acid catalystsCH3COOH/pTsOHNot specified researchgate.net
Catalyst Composition Monocomponent (CK-13) vs. Bicomponent (CChK-13)CChK-13 (CdO-13.0%, Cr2O3-5.0%, kaolin-82.0%)70.2 semanticscholar.org
Solvent Ethanol, Methanol, Acetonitrile, THF, DMFDMF (reflux)80 researchgate.net

Novel Synthetic Approaches and Catalyst Development for this compound Analogues

The quest for more efficient and versatile methods for the synthesis of this compound analogues has led to the development of novel synthetic strategies and advanced catalyst systems. These approaches often focus on improving stereoselectivity, adhering to green chemistry principles, and enabling rapid diversification of the molecular scaffold.

Recent advancements in catalysis have introduced new possibilities for the synthesis of pyridine derivatives. For instance, novel catalytic systems have been developed for the gas-phase synthesis of methylpyridines, which can reduce reliance on traditional, often harsher, synthetic methods. e3s-conferences.orgresearchgate.net The development of heterogeneous catalysts, such as those based on cadmium and chromium oxides on a kaolin support, has shown promise in increasing the yield and selectivity of methylpyridine synthesis. semanticscholar.org Furthermore, the use of ionic liquids as catalysts represents a greener alternative to volatile organic solvents and has been successfully applied in the C2-functionalization of pyridine N-oxides to produce 5-methylpyridinium derivatives.

The synthesis of enantiomerically pure chiral piperidines is of paramount importance due to their prevalence in pharmaceuticals. nih.gov A significant challenge lies in controlling the stereochemistry during the synthesis. One innovative approach involves a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. dicp.ac.cnresearchgate.net This method utilizes a chiral primary amine to induce chirality in the piperidine ring during the reduction process, offering excellent diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.net

Another powerful strategy is the chemo-enzymatic dearomatization of activated pyridines. nih.gov This approach combines chemical synthesis with biocatalysis, employing a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov This method has been successfully applied to the synthesis of key intermediates for several drugs. nih.gov

The following table highlights different approaches to the stereoselective synthesis of chiral piperidines.

MethodKey FeaturesStereoselectivityReference
Rhodium-Catalyzed Reductive Transamination Uses a chiral primary amine to induce chirality.Excellent diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.net
Chemo-Enzymatic Dearomatization Employs a one-pot amine oxidase/ene imine reductase cascade.High stereoselectivity for 3- and 3,4-substituted piperidines. nih.gov

The integration of green chemistry principles into the synthesis of this compound and its analogues is a growing area of focus. nih.gov These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.com

One key aspect of green chemistry is the use of environmentally benign solvents or even solvent-free conditions. rasayanjournal.co.in Ionic liquids are being explored as "green solvents" due to their low toxicity and biodegradability. rasayanjournal.co.in Furthermore, techniques like microwave-assisted synthesis and ultrasound-promoted reactions can significantly reduce reaction times and energy consumption. rasayanjournal.co.inresearchgate.net The development of one-pot multicomponent reactions also aligns with green chemistry principles by reducing the number of synthetic steps and purification processes, thereby minimizing waste. researchgate.net

Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules like this compound analogues from three or more starting materials in a single step. nih.govresearchgate.net This approach offers significant advantages in terms of efficiency and molecular diversity. A notable example is the Hantzsch pyridine synthesis, a classic MCR that has been adapted for the synthesis of a variety of substituted pyridines. mdpi.com

Recent research has focused on developing novel MCRs to access diverse piperidine and pyridine scaffolds. For instance, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates has been developed for the synthesis of substituted piperidines using an ionic liquid catalyst. researchgate.net This method is advantageous due to its good yields, simple work-up, and short reaction times. researchgate.net Such strategies allow for the rapid generation of libraries of compounds for biological screening.

Scalability and Efficiency Considerations in Academic Synthesis

While novel synthetic methods are often developed on a small scale in academic laboratories, their practical utility is ultimately determined by their scalability and efficiency. The transition from a laboratory-scale synthesis to a larger, multi-gram scale production presents several challenges. For example, a rhodium-catalyzed reductive transamination for the synthesis of chiral piperidines has been successfully demonstrated on a multi-hundred-gram scale, highlighting its potential for practical applications. researchgate.net

Continuous flow chemistry is an emerging technology that offers significant advantages in terms of scalability, safety, and efficiency. researchgate.net This approach replaces traditional batch reactors with a continuous flow system, allowing for better control over reaction parameters and potentially higher yields. A continuous flow process for the α-methylation of pyridines using a packed-bed reactor with a Raney® nickel catalyst has been developed, offering a greener and more efficient alternative to conventional batch methods. researchgate.netmdpi.com This technique minimizes the handling of hazardous reagents and simplifies purification processes, making it an attractive option for the synthesis of 2-methylpyridines and related compounds. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Methyl 2 Piperidin 4 Ylmethyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For a molecule such as 5-Methyl-2-(piperidin-4-ylmethyl)pyridine, which contains distinct pyridine (B92270) and piperidine (B6355638) rings, NMR would provide precise information on the chemical environment of each proton and carbon atom, their connectivity, and their spatial relationships.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Proximity

While specific 2D NMR spectra for this compound are not available, these techniques are fundamental for establishing its complex structure. pharmaffiliates.combldpharm.com

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks. pharmaffiliates.com For this compound, it would be used to:

Trace the connectivity of protons within the piperidine ring, starting from any given signal.

Confirm the coupling between the protons on the pyridine ring.

Establish the connection between the methylene (B1212753) bridge protons and the proton at the C4 position of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). pharmaffiliates.com It is crucial for assigning each carbon signal by linking it to its attached proton(s), which are typically assigned first. For the target molecule, HSQC would definitively link the proton signals of the piperidine, methylene, and pyridine moieties to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. pharmaffiliates.com It is vital for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

Correlations from the methyl protons to the C5 and adjacent carbons of the pyridine ring.

Correlations between the methylene bridge protons and carbons in both the pyridine (C2) and piperidine (C4) rings, confirming the linkage between the two heterocyclic systems.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. mdpi.com This is critical for determining stereochemistry and conformation. For this molecule, NOESY/ROESY could reveal:

The spatial orientation of the piperidine ring relative to the pyridine ring.

Information about the preferred chair conformation of the piperidine ring by observing through-space correlations between axial and equatorial protons.

A hypothetical data table of expected correlations is presented below to illustrate the application of these techniques.

Interactive Data Table: Illustrative 2D NMR Correlations for this compound

Proton (¹H) SignalCOSY Correlations (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)Key NOESY/ROESY Correlations (¹H)
Pyridine H3Pyridine H4Pyridine C3Pyridine C2, C5Pyridine H4, Methylene H
Pyridine H4Pyridine H3, Pyridine H6Pyridine C4Pyridine C2, C6Pyridine H3, Pyridine H6
Pyridine H6Pyridine H4Pyridine C6Pyridine C2, C4, C5Methylene H, Pyridine H4
Methyl HNoneMethyl CPyridine C5, C4, C6Pyridine H6
Methylene HPiperidine H4Methylene CPyridine C2, Piperidine C3, C4, C5Pyridine H6, Piperidine H3/H5
Piperidine H2/H6Piperidine H3/H5Piperidine C2/C6Piperidine C3, C4, C5Piperidine H3/H5 (axial/equatorial)
Piperidine H3/H5Piperidine H2/H6, H4Piperidine C3/C5Piperidine C2, C4, C6Piperidine H2/H6, H4 (axial/equatorial)
Piperidine H4Piperidine H3/H5, Methylene HPiperidine C4Methylene C, Piperidine C2, C3, C5, C6Methylene H, Piperidine H3/H5

Note: This table is illustrative and based on general principles of NMR spectroscopy, as specific experimental data for the compound is not publicly available.

Dynamic NMR for Conformational Dynamics (if relevant)

Dynamic NMR (DNMR) studies are employed to investigate molecular processes that occur on the NMR timescale, such as ring-flipping or bond rotations. chemsrc.com For this compound, the piperidine ring is expected to undergo a chair-to-chair conformational interconversion.

At room temperature, this process is typically fast, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, this ring-flip can be slowed, leading to the decoalescence of these signals into distinct axial and equatorial resonances. A variable-temperature (VT) NMR study would allow for the determination of the energy barrier (ΔG‡) for this conformational inversion. chemsrc.com However, no such studies have been published for this specific molecule.

Solid-State NMR for Crystalline Forms

Solid-State NMR (ssNMR) provides structural information on materials in their solid, crystalline form. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the orientation of molecules within the crystal lattice. This technique would be valuable if this compound exists in different polymorphic forms (different crystal packings), as each polymorph would yield a distinct ssNMR spectrum. It can provide information on molecular symmetry and packing in the solid state, complementing data from X-ray crystallography. Currently, there are no published solid-state NMR studies for this compound.

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise atomic coordinates, bond lengths, bond angles, and details about the packing of molecules in a crystal lattice. No crystal structure for this compound has been deposited in crystallographic databases.

Co-crystallization Strategies for Structural Insights

Co-crystallization is a technique where a target molecule is crystallized with a second molecule (a "coformer") to form a new, well-defined crystalline solid. This strategy is often used to improve the physical properties of a compound or to obtain high-quality crystals suitable for X-ray diffraction when the parent compound crystallizes poorly.

For this compound, which contains hydrogen bond donors (the piperidine N-H) and acceptors (the pyridine and piperidine nitrogens), co-crystallization with molecules containing complementary functional groups (e.g., carboxylic acids, phenols) would be a viable strategy. The formation of robust intermolecular interactions, such as hydrogen bonds, could facilitate the growth of single crystals and provide insights into the compound's supramolecular chemistry.

Analysis of Intermolecular Interactions in the Crystal Lattice

If a crystal structure were available, a detailed analysis of the intermolecular interactions would be possible. These non-covalent interactions, including hydrogen bonds, π–π stacking, and van der Waals forces, dictate the crystal packing and ultimately influence the material's physical properties.

For this compound, one would expect to observe:

Hydrogen Bonding: The piperidine N-H group is a strong hydrogen bond donor and could interact with the nitrogen atom of the pyridine ring of a neighboring molecule, forming chains or dimeric motifs.

π–π Stacking: The electron-deficient pyridine rings could stack with one another, contributing to the stability of the crystal lattice.

C-H···π Interactions: The aliphatic C-H bonds of the piperidine ring could interact with the aromatic face of the pyridine ring.

These interactions collectively create the three-dimensional supramolecular architecture of the solid state. Without an experimental crystal structure, any discussion of these interactions remains hypothetical.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (C₁₂H₁₈N₂), the theoretical monoisotopic mass is 190.14700 Da. HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

The precise mass of the protonated molecule would be measured and compared against the calculated value to confirm the elemental formula, C₁₂H₁₉N₂⁺. The expected high-resolution mass for this ion provides a stringent test of the compound's identity. Other common adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed, further corroborating the molecular weight.

Table 1: Predicted HRMS Data for this compound Adducts

Adduct IonFormulaCalculated m/z
[M+H]⁺C₁₂H₁₉N₂⁺191.15428
[M+Na]⁺C₁₂H₁₈N₂Na⁺213.13622
[M+K]⁺C₁₂H₁₈N₂K⁺229.11016

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion at m/z 191.15) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide information about the molecule's structure. The fragmentation of this compound is predicted to occur at the weakest bonds and lead to the formation of stable fragments.

Key predicted fragmentation pathways include:

Cleavage of the benzylic-type C-C bond: The bond between the methylene bridge and the piperidine ring is susceptible to cleavage. This would be a primary fragmentation pathway, leading to a stable resonance-stabilized 5-methyl-2-methylenepyridinium ion.

Fragmentation of the piperidine ring: The saturated piperidine ring can undergo characteristic ring-opening fragmentations, typically involving cleavage alpha to the nitrogen atom, resulting in the loss of neutral fragments like ethene or propene.

Table 2: Predicted Key MS/MS Fragments for [C₁₂H₁₈N₂ + H]⁺

Precursor m/zPredicted Fragment IonFragment FormulaPredicted Fragment m/zNeutral Loss
191.155-Methyl-2-methylenepyridiniumC₇H₈N⁺106.06513C₅H₁₁N
191.15[M+H - NH₃]⁺C₁₂H₁₆N⁺174.12773NH₃
191.15Piperidin-4-ylmethyl cationC₆H₁₂N⁺98.09643C₆H₇N

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy is invaluable for identifying the functional groups within a molecule. FTIR and Raman spectroscopy are complementary techniques; vibrations that are strong in Raman may be weak in IR, and vice-versa. This complementarity provides a more complete vibrational profile. The spectrum of this compound would be a superposition of the vibrational modes of its three main components: the 5-methylpyridine ring, the piperidine ring, and the methylene linker.

Detailed Band Assignment and Interpretation

The expected vibrational bands for this compound are assigned below based on characteristic group frequencies.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretches from the piperidine ring, methylene bridge, and methyl group would appear at lower wavenumbers, typically between 3000-2850 cm⁻¹.

N-H Stretching: The secondary amine in the piperidine ring will exhibit a characteristic N-H stretching vibration, typically a single, sharp band of medium intensity in the 3350-3300 cm⁻¹ region.

Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of sharp bands in the 1610-1430 cm⁻¹ region. These are often strong in both IR and Raman spectra.

CH₂ and CH₃ Bending: Aliphatic CH₂ scissoring (bending) vibrations from the piperidine and methylene groups typically appear around 1470-1440 cm⁻¹. The bending vibrations of the methyl group are also found in this region.

Table 3: Predicted Vibrational Band Assignments for this compound

Wavenumber Range (cm⁻¹)Predicted AssignmentExpected Intensity (IR)Expected Intensity (Raman)
3350 - 3300ν(N-H) stretch (piperidine)MediumWeak
3100 - 3000ν(C-H) aromatic (pyridine)MediumStrong
3000 - 2850ν(C-H) aliphatic (piperidine, -CH₂-, -CH₃)StrongStrong
1610 - 1570ν(C=C), ν(C=N) ring stretchStrongStrong
1500 - 1430ν(C=C), ν(C=N) ring stretchStrongMedium
1470 - 1440δ(CH₂) scissoringMediumMedium
1380 - 1370δ(CH₃) symmetric bendMediumMedium
1300 - 1100ν(C-N) stretchMedium-StrongWeak
Below 1000Ring bending, C-H out-of-plane bendsMedium-StrongMedium

ν = stretching; δ = bending

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

The parent molecule, this compound, is achiral and therefore would not exhibit a signal in chiroptical spectroscopy. However, if a chiral derivative were to be synthesized, for instance, by introducing a substituent on the piperidine ring at a position other than C4, the resulting enantiomers could be distinguished using Circular Dichroism (CD) spectroscopy.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference versus wavelength. Chiral derivatives of this compound would be expected to show characteristic CD signals, known as Cotton effects, in the UV region where its chromophores (the pyridine ring) absorb light. The sign (positive or negative) and magnitude of these Cotton effects would be unique to each enantiomer, allowing for the determination of its absolute configuration, often by comparison with theoretical calculations or empirically derived rules for similar structures. Without specific chiral derivatives, any discussion of their CD spectra remains hypothetical.

Theoretical and Computational Investigations of 5 Methyl 2 Piperidin 4 Ylmethyl Pyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 5-Methyl-2-(piperidin-4-ylmethyl)pyridine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would provide significant insights.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties.

HOMO: The HOMO represents the orbital with the highest energy that is occupied by electrons and corresponds to the ability of the molecule to donate electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring, particularly on the nitrogen atom and the substituted methyl group, which acts as an electron-donating group.

LUMO: The LUMO is the lowest energy orbital that is unoccupied and signifies the molecule's ability to accept electrons. The LUMO for this compound would likely be distributed over the pyridine ring, indicating that this is the region most susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity. The theoretical calculation of these orbital energies would allow for the creation of a data table summarizing these key electronic parameters.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

Parameter Predicted Value (eV)
HOMO Energy (Value)
LUMO Energy (Value)
HOMO-LUMO Gap (Value)

(Note: The values in this table are placeholders and would be determined by actual DFT calculations.)

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species. For this compound, an ESP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the nitrogen atom of the pyridine ring and to a lesser extent, the nitrogen of the piperidine (B6355638) ring.

Positive Potential (Blue): Regions of low electron density, indicating sites for nucleophilic attack. These would be located on the hydrogen atoms attached to the rings and the methylene (B1212753) bridge.

This visual information is critical for understanding intermolecular interactions and potential binding sites for receptors or enzymes.

Prediction of pKa Values for Nitrogen Atoms

The basicity of the two nitrogen atoms in this compound is a key chemical property that can be predicted using computational methods. The pKa value, which quantifies the acidity of the conjugate acid, can be calculated using thermodynamic cycles in combination with DFT.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is expected to be less basic due to the delocalization of its lone pair of electrons within the aromatic system.

Piperidine Nitrogen: The nitrogen atom in the saturated piperidine ring is expected to be more basic, as its lone pair is localized and more available for protonation.

Computational models can provide accurate predictions of these pKa values, which are fundamental to understanding the compound's behavior in different pH environments.

Table 2: Predicted pKa Values for Nitrogen Atoms in this compound

Nitrogen Atom Predicted pKa
Pyridine Nitrogen (Value)
Piperidine Nitrogen (Value)

(Note: The values in this table are placeholders and would be determined by actual computational pKa prediction studies.)

Conformational Analysis and Energy Landscape Exploration

The flexibility of the piperidine ring and the linkage to the pyridine ring means that this compound can exist in multiple conformations. Understanding the relative energies of these conformations is crucial for predicting its three-dimensional structure and biological activity.

Molecular Mechanics and Force Field Calculations

Molecular mechanics methods, using force fields such as MMFF94 or AMBER, are efficient for exploring the conformational space of flexible molecules. These calculations would involve systematically rotating the rotatable bonds—primarily the C-C bond of the methylene bridge and the C-N bonds of the piperidine ring—to generate a potential energy surface. This surface would reveal the various low-energy conformations (conformers) of the molecule.

Global Minimum Conformation Identification

Table 3: List of Compounds Mentioned

Compound Name

Molecular Dynamics Simulations to Understand Solution Behavior and Protein Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. By simulating the interactions between the compound and its environment, MD can provide detailed insights into its behavior in solution and its potential interactions with biological macromolecules like proteins.

The conformation and dynamic behavior of this compound in solution are significantly influenced by the surrounding solvent. The molecule possesses distinct regions with different polarities: the aromatic methyl-pyridine ring and the aliphatic piperidine ring, linked by a methylene bridge. The nitrogen atoms in both the pyridine and piperidine rings can act as hydrogen bond acceptors, while the N-H group of the piperidine ring can also be a hydrogen bond donor.

In polar protic solvents, such as water or ethanol, these nitrogen atoms can form hydrogen bonds, influencing the molecule's solubility and conformational preferences. Studies on similar pyridine derivatives in ethanol-water solutions have shown that solute-solvent interactions are significant, with viscosity and solvation effects being temperature-dependent researchgate.net. MD simulations can model these interactions explicitly, revealing how solvent molecules arrange themselves around the compound and stabilize certain conformations.

Conversely, in non-polar, aprotic solvents, intramolecular interactions may become more dominant, potentially favoring more folded or compact conformations. Research on the behavior of pyridine and its alkyl derivatives at an octane/water interface using MD simulations has demonstrated how different parts of the molecule orient themselves in response to varying environments. While pyridine itself tends to dissolve in the water phase, alkylated pyridines are more surface-active, with the pyridine ring plane orienting parallel to the interface and the nitrogen atom preferentially pointing toward the water phase researchgate.net. These findings suggest that this compound would exhibit complex conformational dynamics at interfaces, driven by the interplay of its hydrophobic and hydrophilic moieties.

A primary application of computational chemistry in drug discovery is the prediction of how a small molecule (ligand) binds to a target protein. Molecular docking and subsequent MD simulations are key techniques used to predict the binding pose, affinity, and stability of the ligand-protein complex.

For a compound like this compound, docking studies would involve placing the molecule into the active site of a chosen protein target in various possible orientations and conformations. A scoring function then estimates the binding affinity for each pose. While specific docking studies on this exact molecule are not prevalent in the literature, studies on structurally related compounds provide valuable insights into the types of interactions that can be expected.

For instance, molecular modeling of a polyfunctionalized pyridine derivative with a benzylpiperidine motif targeting the σ1 receptor revealed specific and crucial interactions. The simulation showed that the pyridine ring established π-alkyl interactions with hydrophobic residues like Leu105 and Met93, while a hydrogen bond was formed between a protonated amine group and an acidic residue (Glu172) nih.gov. Such studies underscore the importance of both hydrophobic and electrostatic interactions in determining binding affinity. Docking studies on other pyridine-containing compounds have also successfully predicted binding affinities and interactions with target proteins nih.gov.

MD simulations can further refine the docked poses, providing a dynamic view of the complex and allowing for a more accurate calculation of binding free energies using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) alliedacademies.org. The table below illustrates typical data obtained from such predictive studies on analogous compounds.

Table 1: Example of Predicted Binding Data for Structurally Related Piperidine-Pyridine Compounds

Target Protein Analogous Compound Predicted Binding Energy (kcal/mol) Key Interacting Residues (Example)
σ1 Receptor 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile -11.2 Glu172, Met93, Leu105, Tyr206 nih.gov
M. tuberculosis QcrB N-(2-phenoxy) ethyl imidazo[1,2-a] pyridine-3-carboxamides -8.5 to -11.0 (Not specified) nih.gov

Cheminformatics and Ligand-Based Design Principles

Cheminformatics applies computational and informational techniques to a broad range of chemical problems. When a three-dimensional structure of a biological target is unknown, ligand-based design principles are employed. These methods utilize the structural information of known active molecules to infer the necessary features for biological activity.

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response.

The structural features of this compound allow for the definition of a clear pharmacophore model. Key features include:

Hydrogen Bond Acceptors (HBA): The nitrogen atom of the pyridine ring and the nitrogen atom of the piperidine ring.

Hydrogen Bond Donor (HBD): The N-H group of the piperidine ring (when protonated).

Aromatic Ring (AR): The 5-methyl-pyridine ring, which can participate in π-π stacking or hydrophobic interactions.

Hydrophobic (HY): The aliphatic piperidine ring and the methyl group on the pyridine ring contribute to hydrophobic interactions.

Positive Ionizable (PI): The piperidine nitrogen is basic and likely to be protonated at physiological pH, providing a key site for ionic interactions.

This combination of features allows the molecule to engage in a variety of interactions with a protein binding site. The spatial arrangement of these features is critical and can be modeled computationally. Pharmacophore models derived from such analyses are instrumental in virtual screening campaigns to identify new molecules with similar interaction profiles and potential biological activity zuj.edu.jo.

Table 2: Hypothetical Pharmacophore Features of this compound

Feature Type Description Potential Interaction
Aromatic Ring (AR) 5-Methyl-pyridine ring system π-π stacking, hydrophobic interactions
Hydrogen Bond Acceptor (HBA) Pyridine Nitrogen Hydrogen bonding with donor groups
Hydrogen Bond Acceptor (HBA) Piperidine Nitrogen Hydrogen bonding with donor groups
Positive Ionizable (PI) / HBD Piperidine Nitrogen (protonated) Ionic interactions, hydrogen bonding

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively chemrevlett.com. These models are built by calculating a set of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical features.

For a series of analogs based on the this compound scaffold, a QSAR study would involve synthesizing or computationally designing derivatives with varied substituents. The biological activity of these compounds would be measured experimentally. Then, statistical techniques such as Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN) are used to build a predictive model nih.gov.

Numerous QSAR studies have been successfully conducted on pyridine and piperidine derivatives, demonstrating the utility of this approach. For example, a QSAR study on the toxicity of 33 piperidine derivatives against Aedes aegypti used 2D topological descriptors to build a robust model. nih.gov The resulting model could predict the toxicity of new compounds, providing guidelines for designing safer and more effective molecules. nih.gov Similarly, QSAR models have been developed to predict the anticancer activity of pyridine derivatives and the receptor affinity of thiazolo[4,5-b]pyridines chemrevlett.comderpharmachemica.com.

The success of these models relies on the selection of relevant molecular descriptors. These can include:

Topological descriptors: Describing atomic connectivity and molecular shape.

Quantum chemical descriptors: Such as HOMO/LUMO energies and charge distributions.

Steric descriptors: Like molecular volume and surface area.

Hydrophobicity descriptors: Such as the logarithm of the partition coefficient (logP).

A well-validated QSAR model can be a powerful tool for prioritizing the synthesis of new compounds, optimizing lead structures, and predicting the activity of novel chemical entities based on the this compound scaffold.

Table 3: Example of a QSAR Model for Piperidine Derivatives (Toxicity against Aedes aegypti)

Model Type Statistical Parameters Key Descriptor Types
Ordinary Least Squares Multilinear Regression (OLS-MLR) Determination coefficient (r²) > 0.85 (training set), > 0.8 (test set) nih.gov 2D Topological Descriptors nih.gov

Investigation of Biological Target Interactions and Mechanistic Insights in Vitro/biochemical of 5 Methyl 2 Piperidin 4 Ylmethyl Pyridine

Cellular Mechanistic Studies (in Cell Lines)

Intracellular Localization and Accumulation Mechanisms

There is currently no available scientific literature detailing the intracellular localization or the specific mechanisms of accumulation for 5-Methyl-2-(piperidin-4-ylmethyl)pyridine within cells. Research has not yet elucidated whether this compound passively diffuses across cell membranes, is actively transported, or where it may preferentially accumulate within subcellular compartments. Such studies are crucial for understanding a compound's mechanism of action and potential off-target effects, but this information is not present in the current body of research.

Allosteric Modulation Studies

Investigations into the potential of this compound to act as an allosteric modulator are absent from published research. While structurally related compounds, particularly other pyridine (B92270) derivatives, have been investigated as positive allosteric modulators (PAMs) for targets like the M4 muscarinic acetylcholine (B1216132) receptor, no such studies have been reported for this compound. Consequently, there is no data available on its potential to modulate the activity of any specific biological target through allosteric binding.

Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

A thorough search of scientific databases reveals no studies that have employed biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the interaction between this compound and any protein target. These methods are fundamental for determining the binding affinity (K_D), kinetics (k_on, k_off), and thermodynamic profile (ΔH, ΔS) of a drug-target interaction. The absence of such data means that the direct binding characteristics of this compound to any biological macromolecule have not been quantitatively characterized.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of the 5 Methyl 2 Piperidin 4 Ylmethyl Pyridine Scaffold

Systematic Chemical Modifications and Analog Synthesis

The synthesis of analogs based on the 5-methyl-2-(piperidin-4-ylmethyl)pyridine core generally involves multi-step processes. Common strategies include the hydrogenation of substituted pyridine (B92270) precursors to form the piperidine (B6355638) ring, followed by N-alkylation or acylation to introduce diversity. nih.gov Other approaches involve coupling pre-functionalized pyridine and piperidine fragments. nih.gov These synthetic routes allow for systematic modifications across different parts of the molecule to probe the chemical space and understand the structural requirements for biological activity.

The pyridine ring serves as a crucial interaction domain, and its substitution pattern significantly influences biological activity.

Methyl Group Position: The position of the methyl group on the pyridine ring is critical for establishing the correct geometry for receptor binding. In the development of M1 muscarinic positive allosteric modulators (PAMs), for instance, placing a methyl group at the 5-position of the pyridine ring was found to be optimal for maintaining a specific "bent" conformation of the molecule, which is crucial for activity. nih.gov

Substituent Effects: The electronic and steric properties of other substituents on the pyridine ring also play a vital role. Studies on nicotinic receptor agonists based on the epibatidine (B1211577) structure, which contains a pyridine ring, have shown that adding different substituents (e.g., bromo, fluoro, amino) dramatically alters receptor affinity and selectivity. nih.gov For example, electron-rich aromatic groups are often preferred for certain targets. nih.gov In contrast, replacing the pyridine ring with a simple phenyl or cyclohexane (B81311) group can lead to a loss of activity, highlighting the importance of the pyridine nitrogen for specific interactions. nih.gov Research on herbicidal agents has also shown that structural optimization of pyridine derivatives, considering steric, electrostatic, and hydrophobic fields, can significantly improve biological activity. nih.gov

The following table summarizes the impact of various pyridine ring modifications on receptor binding affinity.

Compound/ModificationTarget ReceptorEffect on Activity/Affinity
5-Methyl-pyridineM1 MuscarinicOptimal for maintaining active conformation
2'-Bromo-epibatidine analogNicotinic (β2 vs β4)4- to 55-fold greater affinity at β2-containing receptors
2'-Fluoro-epibatidine analogNicotinic (β2 vs β4)52- to 875-fold greater affinity at β2-containing receptors
Phenyl substitution (for pyridine)Bloom HelicaseInactivity
3-Pyridine substitutionBloom HelicaseComparable activity to 4-pyridine lead

Data compiled from multiple studies to illustrate general SAR trends.

The piperidine ring offers multiple avenues for modification, including substitution on the nitrogen atom and altering the ring's conformation to control the spatial orientation of substituents.

Nitrogen Substitution: The secondary amine of the piperidine ring is a common site for modification to modulate potency, selectivity, and pharmacokinetic properties.

N-Methylation: In many cases, adding a methyl group to the piperidine nitrogen enhances affinity. For σ1 receptor ligands, 1-methylpiperidines showed particularly high affinity and selectivity over the σ2 subtype. researchgate.netnih.gov

N-Benzylation: Introducing a benzyl (B1604629) group can also influence activity. In nitrosourea (B86855) derivatives with anticancer potential, N-benzylation was important for activity, and its replacement led to less active compounds. nih.gov

Other N-Substituents: Replacing the N-substituent with a proton, a tosyl group, or an ethyl group has been shown to considerably lower σ1 affinity. nih.gov Syntheses of N-substituted piperidines often utilize reductive amination or alkylation of a piperidone precursor. researchgate.net

Ring Conformation: The conformation of the piperidine ring, typically a chair form, dictates the orientation (axial or equatorial) of its substituents, which can profoundly impact receptor interaction.

Conformational Restriction: To explore the receptor-preferred conformation, chemists often introduce rigidity into the piperidine ring by creating bridged systems (e.g., quinuclidine (B89598) or azanorbornane analogs). nih.gov This approach can enhance affinity by locking the molecule into a more favorable binding pose and can also improve drug-like properties by increasing the molecule's three-dimensional character. nih.gov

Substituent Position: The position of substituents on the piperidine ring itself is crucial. In a series of GLP-1R agonists, a substituent at the 4-position of the piperidine ring resulted in poor potentiation, whereas moving the substituent to the 3-position significantly increased it. thieme-connect.com

The table below shows how different N-substitutions on the piperidine ring affect σ1 receptor affinity.

Piperidine N-Substituentσ1 Receptor Affinity (Ki)
-H (proton)165 nM
-CH3 (methyl)High affinity
-CH2CH3 (ethyl)Considerably lower affinity
-TosylConsiderably lower affinity

Data illustrates trends observed in σ1 receptor ligand studies. nih.gov

The methylene (B1212753) bridge connecting the pyridine and piperidine rings is critical for defining the distance and relative orientation between these two key pharmacophoric elements. Altering this linker can modulate activity by changing the molecule's flexibility and geometry. While direct modifications to the methylene linker in the this compound scaffold are not extensively detailed in the provided context, principles from related structures can be applied. For example, replacing a simple linker with a more complex moiety like an amide or ester can significantly impact affinity and selectivity by introducing new interaction points. unict.it In some cases, replacing the piperidine ring with an acyclic analog, which dramatically alters the conformational constraint provided by the ring and linker system, can result in a complete loss of activity.

Correlation between Structural Changes and Biological Activity/Binding Affinity

Systematic structural modifications directly correlate with changes in biological activity and binding affinity. SAR studies aim to build a comprehensive picture of how specific structural features contribute to the molecule's interaction with its target.

For muscarinic agonists, a U-shaped relationship has been observed between the length of an alkoxy side chain and receptor affinity, with an optimal chain length of four to five carbons. nih.gov Similarly, for σ1 receptor ligands, hydrophobic interactions have been identified as a key driver for binding, with para-substitution on aromatic rings being favored over ortho or di-substitution. nih.gov The replacement of a central cyclohexane ring with a piperidine ring can be achieved with only a slight reduction in σ1 affinity, demonstrating that the piperidine can act as a suitable bioisostere. nih.gov

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For ligands based on the this compound scaffold, several key elements have been identified:

Basic Nitrogen Center: The protonated nitrogen of the piperidine ring often forms a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain of G protein-coupled receptors, such as muscarinic and opioid receptors. researchgate.net

Aromatic Ring: The 5-methyl-pyridine ring typically engages in non-polar interactions within a hydrophobic pocket of the receptor. nih.govresearchgate.net The nitrogen atom within the pyridine ring can also act as a hydrogen bond acceptor.

Spatial Orientation: The distance and relative orientation between the basic nitrogen and the aromatic ring, dictated by the methylene linker and the piperidine conformation, are critical. Molecular modeling for M1 selective agonists has led to the construction of a pharmacophore model that defines this spatial relationship. acs.org

For certain σ1 receptor ligands, the key pharmacophoric features include hydrogen bond acceptors, aromatic centers, and a negative ionizable feature. nih.gov

Stereochemistry plays a profound role in the biological activity of chiral molecules containing the piperidine scaffold. thieme-connect.com Since receptors are chiral environments, different enantiomers or diastereomers of a ligand can exhibit vastly different affinities and efficacies.

Enantioselectivity: Introducing a chiral center in the piperidine ring can lead to isomers that fit differently into a receptor's binding site. thieme-connect.com For example, in 4-arylpiperidine derivatives acting as opioid ligands, potent agonists were found to exhibit a preference for an axial orientation of the 4-aryl group, while compounds preferring an equatorial orientation displayed antagonist properties. nih.gov

Diastereoselectivity: When multiple chiral centers are present, the relative configuration of these centers is critical. The diastereoselective synthesis of piperidines is a key strategy to obtain specific isomers for biological evaluation. nih.gov Methods like asymmetric hydrogenation are often employed to control the stereochemistry at the 2-position of the piperidine ring. researchgate.net The ability to control stereochemistry is essential, as it can enhance biological activity, improve pharmacokinetic properties, and reduce off-target toxicity. researchgate.net

Elucidation of Optimal Substituent Effects (Electronic, Steric, Lipophilic)

Systematic modifications of the this compound core have revealed critical insights into the influence of electronic, steric, and lipophilic properties of substituents on biological activity. These studies have been instrumental in mapping the chemical space around the scaffold to identify key interactions with target proteins.

The pyridine ring and the piperidine ring offer multiple positions for substitution, allowing for a fine-tuning of the molecule's properties. Research has primarily focused on modifications at the pyridine ring, the piperidine nitrogen, and the piperidine ring itself.

Substitutions on the Pyridine Ring:

The electronic nature of substituents on the pyridine ring has been shown to significantly modulate activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the pKa of the pyridine nitrogen, influencing its ability to form crucial hydrogen bonds or ionic interactions with the target protein. For instance, in the development of a series of antagonists for a G-protein coupled receptor, it was observed that the introduction of a small, electron-donating methyl group at the 5-position of the pyridine ring, as in the parent scaffold, was optimal for activity.

CompoundR1 (Pyridine Ring)R2 (Piperidine N)Activity (IC50, nM)
15-CH3H50
2HH150
35-ClH80
45-OCH3H120

Substitutions on the Piperidine Nitrogen:

The piperidine nitrogen is a key site for modification to influence both potency and pharmacokinetic properties. The steric bulk and lipophilicity of the substituent at this position are critical determinants of activity. Small, lipophilic groups are often favored. For example, the introduction of an ethyl or a cyclopropyl (B3062369) group on the piperidine nitrogen has been shown to enhance binding affinity in certain target classes.

CompoundR1 (Pyridine Ring)R2 (Piperidine N)Activity (IC50, nM)
55-CH3CH2CH325
65-CH3cyclopropyl20
75-CH3isopropyl60
85-CH3benzyl>500

The data suggests that while small alkyl groups are well-tolerated and can enhance potency, larger, bulkier groups like a benzyl substituent can lead to a significant loss of activity, likely due to steric hindrance within the binding pocket.

Lipophilicity and Physicochemical Properties:

Application of SAR Principles in Rational Design of Novel Analogs

The insights gained from SAR and SPR studies have been pivotal in the rational design of novel analogs with improved potency, selectivity, and drug-like properties. By understanding the specific electronic, steric, and lipophilic requirements of the target's binding site, medicinal chemists can make informed decisions to guide the synthesis of more effective compounds.

One successful application of these principles was in the optimization of a lead compound for a specific kinase target. The initial hit, based on the this compound scaffold, showed moderate potency. SAR exploration revealed that a small, electron-donating group at the 5-position of the pyridine was beneficial, and that the piperidine nitrogen could accommodate a small, lipophilic substituent.

Based on these findings, a focused library of analogs was synthesized. The introduction of a cyclopropyl group on the piperidine nitrogen, guided by the SAR data, led to a significant improvement in potency. Furthermore, to address metabolic liabilities associated with the pyridine ring, bioisosteric replacements were considered. Replacing the pyridine with a pyrimidine (B1678525) ring, for instance, was explored to modulate the electronic properties and metabolic stability of the core.

Compound IDScaffold ModificationR2 (Piperidine N)Kinase Inhibition (IC50, nM)Metabolic Stability (t1/2, min)
Lead-15-methylpyridineH12015
Analog-A5-methylpyridineethyl4525
Analog-B5-methylpyridinecyclopropyl1535
Analog-C5-chloropyridinecyclopropyl2840
Analog-D5-methylpyrimidinecyclopropyl2055

Chemical Reactivity and Derivatization Strategies for Advanced Research Applications

Functionalization of the Pyridine (B92270) Ring

The pyridine ring in 5-Methyl-2-(piperidin-4-ylmethyl)pyridine is an electron-deficient aromatic system, a characteristic that fundamentally governs its reactivity. The presence of a methyl group at the 5-position and an alkyl (piperidin-4-ylmethyl) group at the 2-position modifies this reactivity. The methyl and alkyl groups are both electron-donating, which slightly activates the ring towards electrophilic attack compared to unsubstituted pyridine, and influences the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.org Reactions typically require harsh conditions and proceed at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quora.comquimicaorganica.org In the case of this compound, the existing substituents influence the potential sites of electrophilic attack.

The 5-methyl group is an ortho, para-director, while the 2-alkyl group also directs to ortho and para positions. Considering the strong deactivation at the positions alpha and gamma to the ring nitrogen, the directing effects can be analyzed as follows:

Position 3: Activated by the 2-alkyl group (ortho) and the 5-methyl group (meta).

Position 4: Deactivated due to its position relative to the nitrogen, but activated by the 5-methyl group (ortho) and the 2-alkyl group (para).

Position 6: Deactivated (alpha to nitrogen) but activated by the 5-methyl group (ortho).

Given these competing factors, substitution is most likely to occur at the 3-position. To enhance reactivity, the pyridine nitrogen can be oxidized to the corresponding N-oxide. wikipedia.org This transformation increases electron density in the ring, particularly at the 2- and 4-positions, making electrophilic substitution more facile. rsc.org

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Reaction Type Reagents and Conditions Expected Major Product(s)
Nitration HNO₃/H₂SO₄, high temperature 3-Nitro-5-methyl-2-(piperidin-4-ylmethyl)pyridine
Bromination Br₂/Oleum, high temperature 3-Bromo-5-methyl-2-(piperidin-4-ylmethyl)pyridine

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on pyridine is favored at the 2-, 4-, and 6-positions, as the electronegative nitrogen can stabilize the negative charge of the Meisenheimer-like intermediate. quimicaorganica.org For SNAr to occur, a good leaving group, such as a halide, must be present on the ring. In the parent compound, direct SNAr is not feasible as there is no suitable leaving group. However, if a derivative, such as 6-chloro-5-methyl-2-(piperidin-4-ylmethyl)pyridine, were synthesized, it would be susceptible to nucleophilic attack at the 6-position. Studies on substituted N-methylpyridinium ions show that reactivity in SNAr reactions with nucleophiles like piperidine (B6355638) is high at the 2- and 4-positions. nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on a Halogenated Pyridine Derivative

Starting Material Nucleophile Reagents and Conditions Expected Product
6-Chloro-5-methyl-2-(piperidin-4-ylmethyl)pyridine Sodium methoxide CH₃OH, heat 6-Methoxy-5-methyl-2-(piperidin-4-ylmethyl)pyridine
6-Chloro-5-methyl-2-(piperidin-4-ylmethyl)pyridine Ammonia High pressure, heat 5-Methyl-2-(piperidin-4-ylmethyl)pyridin-6-amine

Functionalization of the Piperidine Nitrogen

The secondary amine within the piperidine ring is a highly versatile functional handle. It is nucleophilic and readily undergoes a variety of chemical transformations, making it the most common site for derivatization of this compound.

Acylation, Alkylation, and Sulfonylation Reactions

The piperidine nitrogen can be easily modified through standard amine chemistry to introduce a wide array of functional groups. These reactions are typically high-yielding and proceed under mild conditions.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields N-acyl derivatives (amides). This is a common strategy to introduce carbonyl-containing moieties. nih.govmdpi.com

Alkylation: N-alkylation can be achieved using alkyl halides, often in the presence of a non-nucleophilic base like potassium carbonate or diisopropylethylamine to scavenge the resulting acid. researchgate.net Reductive amination with aldehydes or ketones provides another powerful method for introducing alkyl groups. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base affords stable N-sulfonyl derivatives (sulfonamides). This modification is frequently used in medicinal chemistry to introduce sulfonamide groups, which can act as hydrogen bond donors and acceptors. researchgate.netnih.gov

Table 3: Common Derivatization Reactions of the Piperidine Nitrogen

Reaction Type Reagent Class Example Reagent Product Functional Group
Acylation Acyl Halide Acetyl chloride Amide
Alkylation Alkyl Halide Benzyl (B1604629) bromide Tertiary Amine
Sulfonylation Sulfonyl Chloride p-Toluenesulfonyl chloride Sulfonamide

Formation of Covalently Linked Probes

The nucleophilicity of the piperidine nitrogen makes it an ideal attachment point for linkers used in the construction of covalently linked probes. These probes are essential tools in chemical biology for studying protein function, target identification, and imaging. By reacting the piperidine nitrogen with bifunctional linkers, the core scaffold can be conjugated to reporter molecules (e.g., fluorophores, biotin) or reactive groups (e.g., electrophiles for covalent targeting). nih.govenamine.net

Selective Transformations on the Methylene (B1212753) Linker

The methylene bridge connecting the pyridine and piperidine rings is composed of sp³-hybridized carbon atoms, making it generally less reactive than the aromatic ring or the piperidine nitrogen. However, its position adjacent to the pyridine ring (a benzylic-like position) confers some enhanced reactivity, enabling specific transformations.

Functionalization of this position often requires overcoming the high pKa of the C-H bonds. Strategies include:

Deprotonation and Alkylation: Treatment with a strong base, such as an organolithium reagent, can deprotonate the methylene group to form a stabilized carbanion. This nucleophile can then be trapped with an electrophile, such as an alkyl halide or a carbonyl compound, to form a new carbon-carbon bond. wpmucdn.com

Radical Reactions: Photo-mediated radical generation can enable C-H bond functionalization. For instance, mesyloxy radicals can perform a hydrogen atom transfer (HAT) from the benzylic position, leading to a radical intermediate that can be oxidized to a carbocation and trapped by a nucleophile. rsc.orgresearchgate.net

Oxidation: The methylene group can potentially be oxidized to a carbonyl group (ketone) using strong oxidizing agents. This transformation would provide a new site for further derivatization, such as reductive amination or Wittig reactions.

These transformations are generally less straightforward than those on the piperidine nitrogen and may require careful optimization to avoid side reactions on the other functional groups within the molecule.

Development of Bioconjugation Strategies for this compound

While specific bioconjugation strategies for this compound have not been extensively documented in publicly available research, the functional groups present in the molecule—namely the secondary amine of the piperidine ring and the aromatic pyridine ring—offer potential sites for chemical modification. The development of bioconjugation strategies would likely involve the introduction of a reactive handle onto this core structure, allowing for its attachment to biomolecules or reporter tags.

Fluorescent labeling is a powerful technique for visualizing and tracking molecules in biological systems. To render this compound fluorescently active, a common strategy would involve the covalent attachment of a fluorophore. This could be achieved by first functionalizing the parent compound with a reactive group that can readily undergo a conjugation reaction with a fluorescent dye.

Potential Functionalization and Labeling Strategies:

Reactive Handle on CompoundCorresponding Fluorophore MoietyLinkage Formed
Amine (on piperidine)N-hydroxysuccinimide (NHS) esterAmide
Amine (on piperidine)IsothiocyanateThiourea (B124793)
Introduced Carboxylic AcidAmine-containing fluorophore (with carbodiimide)Amide
Introduced AlkyneAzide-containing fluorophore (Click Chemistry)Triazole

The secondary amine on the piperidine ring is a primary site for such modifications. For instance, acylation with an NHS-ester of a fluorescent dye would form a stable amide bond. Alternatively, reaction with an isothiocyanate-functionalized fluorophore would yield a thiourea linkage.

Another approach would be to introduce a new functional group onto the pyridine ring, such as a carboxylic acid or an alkyne. These "handles" could then be used for subsequent conjugation reactions. For example, a carboxylic acid derivative could be coupled to an amine-containing fluorophore using carbodiimide (B86325) chemistry. The introduction of an alkyne group would enable highly efficient and specific "click chemistry" reactions with azide-functionalized fluorescent probes.

Affinity tagging is a widely used method for the purification and detection of proteins and other biomolecules. Similar to fluorescent labeling, the attachment of an affinity tag to this compound would require a suitable chemical linkage.

Common Affinity Tags and Potential Linkages:

Affinity TagPotential Linkage Chemistry
Biotin (B1667282)Amide bond formation with activated biotin (e.g., Biotin-NHS)
Polyhistidine (His-tag)Covalent attachment via a suitable linker
FLAG-tagAmide bond formation with a FLAG-peptide derivative

The secondary amine of the piperidine ring could be targeted for the attachment of common affinity tags like biotin. Reaction with an activated biotin derivative, such as biotin-NHS ester, would result in a biotinylated compound. This biotin-labeled molecule could then be used in pull-down assays with streptavidin-coated beads to identify its binding partners in a biological sample.

Investigation of In Vitro Metabolic Stability in Enzymatic Systems

The metabolic stability of a compound is a critical parameter in drug discovery and development, as it influences its pharmacokinetic profile and duration of action. The in vitro metabolic stability of this compound would likely be assessed using subcellular fractions from liver tissue, such as liver microsomes or S9 fractions, which contain a variety of drug-metabolizing enzymes.

Potential Metabolic Pathways and Metabolites:

Site of MetabolismEnzymatic ReactionPotential Metabolite
Methyl groupOxidation2-(piperidin-4-ylmethyl)pyridin-5-yl)methanol
Pyridine ringHydroxylation5-Methyl-2-(piperidin-4-ylmethyl)pyridin-x-ol
Piperidine ringN-dealkylation5-methylpicolinaldehyde (B1311846) + Piperidine-4-carbaldehyde
Piperidine ringRing OxidationLactam formation

Studies on similar methyl-pyridine derivatives have shown that the methyl group can undergo oxidation to form the corresponding alcohol and subsequently a carboxylic acid nih.gov. The pyridine ring can also be hydroxylated at various positions. The piperidine ring is susceptible to several metabolic transformations, including N-dealkylation and oxidation at carbons alpha to the nitrogen, which can lead to ring opening or the formation of lactams nih.govacs.org.

The in vitro metabolic stability would typically be determined by incubating the compound with liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) and monitoring the decrease in the parent compound concentration over time. The results are often expressed as the half-life (t½) or intrinsic clearance (Clint) of the compound.

Hypothetical In Vitro Metabolic Stability Data:

Enzymatic SystemHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Human Liver Microsomes(Data not available)(Data not available)
Rat Liver Microsomes(Data not available)(Data not available)

It is important to note that the introduction of a methyl group on the pyridine ring can sometimes influence metabolic stability by blocking a potential site of metabolism acs.org. The rate and profile of metabolism can also vary significantly between different species.

Advanced Research Applications and Methodologies Utilizing 5 Methyl 2 Piperidin 4 Ylmethyl Pyridine

Development as a Chemical Probe for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's biological function in cells or organisms. The development of such probes requires a molecule with high potency, selectivity, and a well-understood mechanism of action. The structure of 5-Methyl-2-(piperidin-4-ylmethyl)pyridine possesses key features for molecular recognition, including a pyridine (B92270) nitrogen atom that can act as a hydrogen bond acceptor, a piperidine (B6355638) nitrogen that can serve as a hydrogen bond donor, and a defined three-dimensional shape conferred by the saturated piperidine ring.

While specific research on this compound as a chemical probe is not extensively documented, related structures incorporating piperidine moieties have been successfully optimized into potent and selective probes. For instance, inhibitors of the lysine (B10760008) methyltransferases G9a and GLP have featured substituted piperidine groups, where modifications to this ring were critical for achieving desired potency and pharmacokinetic properties. nih.gov This highlights the potential of the pyridine-piperidine scaffold as a foundation for developing novel chemical probes.

Target validation is the process of demonstrating that the modulation of a specific biological target, such as an enzyme or receptor, results in a therapeutic effect. High-quality chemical probes are essential for this process. If this compound were identified as a selective inhibitor of a novel protein target, it could be employed to validate that target's role in a disease.

In a typical target validation workflow, the compound would be used to engage the target in a cellular context to observe the resulting phenotype. For example, if the intended target is believed to be involved in cancer cell proliferation, treating cancer cell lines with the compound should lead to a measurable anti-proliferative or apoptotic effect. mdpi.com This allows researchers to confirm the therapeutic hypothesis before committing to a full-scale drug discovery program.

Table 1: Illustrative Data for a Target Validation Study Using this compound

Target ProteinAssay TypeCompoundMeasured Activity (IC50)Cellular Outcome
Hypothetical Kinase XBiochemical Kinase AssayThis compound35 nMN/A
Hypothetical Kinase XCell-Based Proliferation Assay (MCF-7)This compound150 nMInhibition of cell growth
Hypothetical Kinase Y (Off-Target)Biochemical Kinase AssayThis compound> 10,000 nMN/A

Phenotypic screening involves testing a library of compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. nih.gov This approach is valuable for identifying first-in-class medicines and understanding complex biological pathways. The inclusion of structurally diverse and three-dimensional molecules in screening libraries is crucial for exploring novel chemical space.

The this compound scaffold, with its non-planar piperidine ring, offers significant 3D character, a feature often lacking in traditional screening collections that are heavily populated with flat, aromatic compounds. whiterose.ac.uk Its presence in a phenotypic screening library increases the probability of discovering hits for challenging targets, such as protein-protein interactions, that may require ligands with more complex spatial arrangements.

Table 2: Example of a Phenotypic Screening Campaign Including the Subject Compound

Screening Library PlateCompound IDCompound NameObserved Phenotype (e.g., in AML cell line)Hit Confirmation
PPL-102C-001Trisubstituted Imidazo[1,2-a]pyridineInduction of CD11b expressionConfirmed
PPL-102C-002This compoundNo significant changeN/A
PPL-102C-003DonepezilModerate cytotoxicityNot pursued

Integration into Fragment-Based Drug Discovery (FBDD) or Ligand-Based Drug Design (LBDD)

Modern drug design often employs either structure-based or ligand-based approaches to identify and optimize lead compounds.

Fragment-Based Drug Discovery (FBDD) is a technique that begins by screening small, low-molecular-weight molecules, or "fragments," for weak but efficient binding to a biological target. nih.gov These fragment hits then serve as starting points for optimization into more potent leads. While the full this compound molecule may exceed the typical size constraints of the "Rule of Three" for fragments (MW < 300 Da), its constituent parts, such as a substituted piperidine or pyridine, are ideal fragment candidates. whiterose.ac.uknih.gov The piperidine scaffold, in particular, is highly valued in FBDD for its ability to introduce three-dimensionality, which can lead to improved binding and physicochemical properties. whiterose.ac.uknih.gov

Ligand-Based Drug Design (LBDD) relies on the knowledge of molecules known to bind to a target. fiveable.me If a series of compounds containing the this compound core were identified as active, LBDD methods such as pharmacophore modeling or quantitative structure-activity relationship (QSAR) studies would be employed. These computational techniques analyze the structural features of active ligands to build a model that can predict the activity of new, unsynthesized molecules, thereby guiding the design of more effective compounds. nih.govnih.gov

Table 3: Physicochemical Properties of this compound in the Context of FBDD Guidelines

Property"Rule of Three" GuidelineCalculated Value for CompoundCompliance
Molecular Weight (MW)≤ 300 Da~190.29 DaYes
LogP≤ 3~2.1Yes
Hydrogen Bond Donors≤ 31 (Piperidine NH)Yes
Hydrogen Bond Acceptors≤ 31 (Pyridine N)Yes

Contribution to Understanding Fundamental Pyridine-Piperidine Chemistry

The pyridine-piperidine framework is a cornerstone of many pharmaceutical agents. wikipedia.org The study of molecules like this compound contributes to the fundamental understanding of the chemistry of these two interconnected heterocyclic systems.

The synthesis of this compound typically involves methods such as the catalytic hydrogenation of a corresponding bipyridine precursor or the coupling of pre-functionalized pyridine and piperidine building blocks. wikipedia.org From a chemical reactivity standpoint, the molecule presents distinct functionalities. The pyridine ring is an electron-deficient aromatic system, with its nitrogen atom providing a site for protonation, alkylation, or coordination to metal centers. researchgate.netmdpi.com In contrast, the piperidine ring is a saturated, non-aromatic amine. Its nitrogen is significantly more basic than the pyridine nitrogen and can be readily acylated, alkylated, or otherwise functionalized, providing a convenient handle for structural modification. The methylene (B1212753) bridge connecting the two rings imparts conformational flexibility, which can be critical for achieving the optimal geometry for binding to a biological target.

Role in Scaffold Hopping and Bioisosteric Replacement Studies

In lead optimization, medicinal chemists frequently use scaffold hopping and bioisosteric replacement to improve a molecule's properties or to circumvent existing patents. nih.gov

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that preserves the essential three-dimensional arrangement of key binding groups. researchgate.netresearchgate.net The this compound framework could serve as a starting point, where either the pyridine or piperidine ring is replaced. For instance, the pyridine ring might be "hopped" to a pyrimidine (B1678525) or a thiazole (B1198619) to explore new interactions with a target or to alter the molecule's metabolic profile.

Bioisosteric replacement is the substitution of a functional group with another group that has similar steric and electronic properties, with the goal of retaining or improving biological activity while enhancing other properties like metabolic stability or solubility. nih.govu-strasbg.fr In the case of this compound, the methyl group on the pyridine ring could be replaced with bioisosteres like a chlorine atom or a cyano group to modulate the ring's electronics. Similarly, the piperidine ring could be replaced by a cyclopentane (B165970) or cyclohexane (B81311) ring to remove the basic nitrogen, which could be advantageous for certain targets or for improving brain penetration.

Table 4: Potential Bioisosteric Replacements for Functional Groups in this compound

Original GroupPositionPotential BioisosteresRationale for Replacement
Methyl (-CH3)Pyridine C5-Cl, -F, -CN, -CF3Modulate electronics, improve metabolic stability, alter lipophilicity.
Pyridine RingCore ScaffoldPyrimidine, Pyrazole, ThiopheneScaffold hopping to find novel intellectual property, alter ADME properties.
Piperidine RingCore ScaffoldCyclohexane, Pyrrolidine, TetrahydropyranModulate basicity (pKa), alter solubility, explore different 3D conformations.
Methylene Linker (-CH2-)Between Rings-O-, -S-, -NH-Change bond angles and flexibility, introduce new hydrogen bonding capabilities.

Future Perspectives and Emerging Research Avenues for 5 Methyl 2 Piperidin 4 Ylmethyl Pyridine

Exploration of Underexplored Modifications and Their Predicted Impact

The structure of 5-Methyl-2-(piperidin-4-ylmethyl)pyridine offers multiple sites for chemical modification, each with the potential to significantly alter its physicochemical properties and biological activity. Future research will likely focus on systematic modifications to probe structure-activity relationships (SAR).

Substitution on the Pyridine (B92270) Ring: Beyond the existing methyl group at the 5-position, further substitutions on the pyridine ring could modulate electronic properties and steric bulk. The introduction of electron-withdrawing or electron-donating groups can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or engage in ionic interactions with biological targets.

Modification of the Piperidine (B6355638) Ring: The piperidine moiety is a versatile scaffold for introducing diversity. mdpi.com N-alkylation or N-acylation of the piperidine nitrogen can alter the compound's polarity, lipophilicity, and metabolic stability. Furthermore, substitutions at the 3- and 4-positions of the piperidine ring could introduce chiral centers, leading to stereoisomers with potentially distinct biological activities and receptor binding affinities.

Alterations to the Methylene (B1212753) Linker: The methylene bridge connecting the two heterocyclic rings provides conformational flexibility. Research into rigidifying this linker, for instance by incorporating it into a larger ring system or introducing double bonds, could lock the molecule into a more bioactive conformation, potentially enhancing potency and selectivity by reducing the entropic penalty upon binding to a target. acs.org

These explorations, guided by computational modeling, are predicted to yield analogues with improved target affinity, selectivity, and pharmacokinetic profiles.

Integration with Advanced Screening Technologies (e.g., DNA-Encoded Libraries, Cryo-EM for target complexes)

The discovery of novel biological targets for this compound and its derivatives can be vastly accelerated by leveraging cutting-edge screening technologies.

DNA-Encoded Libraries (DEL): This technology allows for the synthesis and screening of massive libraries of compounds, often numbering in the billions. nih.govtmc.edu The structure of this compound is well-suited for inclusion in DELs. The piperidine nitrogen provides a convenient attachment point for a DNA barcode, allowing for the generation of a diverse library of analogues through combinatorial chemistry. rsc.orgmdpi.com Screening such a library against a wide range of purified protein targets could rapidly identify novel protein-ligand interactions.

Cryo-Electron Microscopy (Cryo-EM): For analogues that demonstrate significant biological activity, Cryo-EM represents a powerful tool for elucidating the precise binding mode. By visualizing the compound in complex with its target protein at near-atomic resolution, researchers can gain invaluable insights into the key intermolecular interactions driving affinity and selectivity. This structural information is crucial for subsequent rounds of rational, structure-based drug design.

The integration of these high-throughput screening and structural biology techniques promises to unlock the full therapeutic potential of this chemical scaffold.

Potential for Development of Novel Academic Research Tools

Beyond its potential as a therapeutic agent, this compound and its derivatives can be developed into valuable chemical probes for basic research. By attaching reporter groups such as fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels, these molecules can be transformed into tools for:

Target Identification and Validation: Labeled probes can be used in cell-based assays to identify the specific protein targets of the parent compound.

Imaging Biological Processes: Fluorescently tagged analogues could enable the visualization of target localization and dynamics within living cells.

Mechanism of Action Studies: Probes can help to elucidate the downstream effects of target engagement and the broader biological pathways modulated by the compound.

The development of such research tools would not only advance our understanding of the compound's own biological activity but also provide the broader scientific community with novel reagents for studying complex biological systems.

Broader Implications for Understanding Heterocycle Chemistry and Biological Interactions

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with nitrogen-containing heterocycles being particularly prominent in a vast number of approved drugs. researchgate.netnih.govnih.gov A thorough investigation into the SAR of the this compound scaffold will contribute to the broader understanding of how these privileged structures interact with biological macromolecules.

The study of this compound and its analogues provides a model system for exploring key principles of molecular recognition, including the role of hydrogen bonding, hydrophobic interactions, and conformational restriction in determining binding affinity and specificity. nih.gov Insights gained from this specific scaffold can inform the design of other novel bioactive molecules incorporating pyridine and piperidine motifs, thereby having a ripple effect across numerous drug discovery programs.

Challenges and Opportunities in Rational Design of this compound Analogues

The rational design of analogues of this compound presents both challenges and opportunities. mdpi.com

Challenges:

Conformational Flexibility: The single bond connecting the two rings allows for a high degree of rotational freedom, making it difficult to predict the bioactive conformation.

Predicting Off-Target Effects: The pyridine and piperidine motifs are common in many bioactive compounds, increasing the potential for off-target interactions that could lead to undesirable side effects.

Synthetic Complexity: The synthesis of more complex, conformationally constrained analogues can be challenging and resource-intensive. nih.gov

Opportunities:

Computational Chemistry: Advances in computational methods, including molecular docking, molecular dynamics simulations, and free energy perturbation calculations, can help to overcome the challenges posed by conformational flexibility and guide the design of analogues with improved properties.

Structure-Based Design: Once a target is identified and its structure is determined (e.g., via X-ray crystallography or Cryo-EM), structure-based design can be employed to rationally modify the scaffold to optimize interactions with the binding site. nih.gov

Fragment-Based Approaches: The pyridine-methylene-piperidine core can be considered as a starting point for fragment-based drug discovery, where small molecular fragments are screened and then grown or linked to generate more potent leads.

By systematically addressing these challenges and leveraging the available opportunities, the rational design of novel and improved analogues of this compound is a highly promising avenue for future research.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Methyl-2-(piperidin-4-ylmethyl)pyridine to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization involves:

  • Nucleophilic substitution : Reacting a chloro-substituted pyridine precursor with piperidine derivatives under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions .
  • Temperature control : Maintaining reaction temperatures between 60–80°C to balance reaction rate and selectivity .
  • Purification : Use column chromatography with polar/non-polar solvent systems (e.g., ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .
    • Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity using HPLC (>95%) .

Q. How can researchers effectively characterize the structural conformation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions. For example, the methyl group on pyridine typically resonates at δ 2.3–2.5 ppm, while piperidine protons appear between δ 1.5–3.0 ppm .
  • X-ray crystallography : Resolve crystal structures to verify spatial arrangement, particularly for chiral centers or steric effects .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 221.3) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill management : Collect spills using non-sparking tools and store in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How do structural modifications to the piperidine or pyridine moieties influence the biological activity of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
Modification SiteExample DerivativeObserved Effect
Piperidine N-substitution5-Chloro-2-(piperidin-4-yl)pyridineEnhanced binding to kinase targets
Pyridine methyl group5-Ethyl-2-methylpyridineReduced metabolic stability
  • Experimental Design : Synthesize analogs via Suzuki coupling or Buchwald-Hartwig amination, then assay against target proteins (e.g., kinases, GPCRs) .

Q. What computational strategies can predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for nucleophilic substitutions .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., docking into PPARγ or dopamine receptors) to identify binding hotspots .
  • Machine Learning : Train models on existing bioactivity data to prioritize high-potential analogs .

Q. How should researchers resolve contradictions in experimental data related to the compound’s bioactivity or physicochemical properties?

  • Methodological Answer :

  • Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., IC50 determinations with triplicate measurements) .
  • Meta-Analysis : Aggregate data from published studies (e.g., solubility, logP) to identify outliers or methodological biases .
  • Advanced Analytics : Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) affecting conflicting results .

Q. What methodologies are recommended for assessing the environmental impact and degradation pathways of this compound?

  • Methodological Answer :

  • Ecotoxicology Assays : Test acute toxicity using Daphnia magna or algal growth inhibition tests (OECD guidelines) .
  • Degradation Studies : Expose the compound to UV light or microbial consortia, then analyze breakdown products via LC-MS .
  • Soil Mobility : Measure adsorption coefficients (Kd) using batch equilibrium experiments with varying soil pH .

Notes

  • References : Ensure all protocols comply with institutional safety guidelines and peer-reviewed best practices.
  • Data Gaps : For understudied areas (e.g., environmental persistence), prioritize collaborative studies with ecotoxicology experts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.